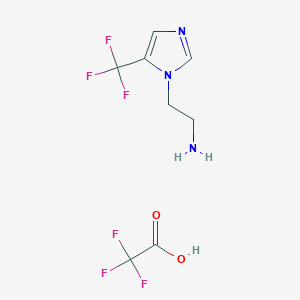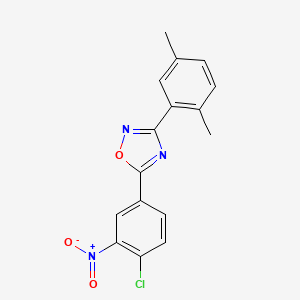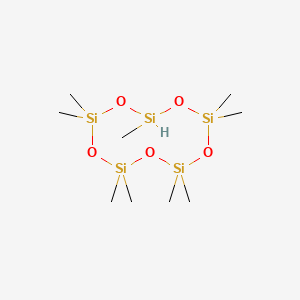![molecular formula C14H9Br2NO B11783825 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)
5-(Dibromomethyl)-2-phenylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dibromomethyl)-2-phenylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a dibromomethyl group and a phenyl group attached to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde to form an intermediate, which is then cyclized to produce the oxazole ring. The dibromomethyl group can be introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the dibromomethyl group to other functional groups.
Substitution: The dibromomethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
5-(Dibromomethyl)-2-phenylbenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole involves its interaction with specific molecular targets. The dibromomethyl group can participate in electrophilic reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzo[d]oxazole: Lacks the dibromomethyl group, resulting in different chemical reactivity.
5-Bromomethyl-2-phenylbenzo[d]oxazole: Contains a single bromine atom, leading to distinct reaction pathways.
5-(Dichloromethyl)-2-phenylbenzo[d]oxazole: Substitution of bromine with chlorine alters the compound’s properties.
Uniqueness: This compound’s reactivity and versatility make it a valuable subject of study in various scientific disciplines .
Eigenschaften
Molekularformel |
C14H9Br2NO |
|---|---|
Molekulargewicht |
367.03 g/mol |
IUPAC-Name |
5-(dibromomethyl)-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H9Br2NO/c15-13(16)10-6-7-12-11(8-10)17-14(18-12)9-4-2-1-3-5-9/h1-8,13H |
InChI-Schlüssel |
UCHKVRYBXAPVLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)




![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)


![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)
![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)


![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)
